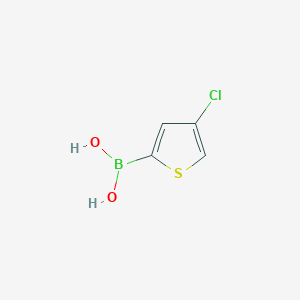

4-Chlorothiophene-2-boronic acid

Übersicht

Beschreibung

4-Chlorothiophene-2-boronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorinated thiophene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiophene-2-boronic acid typically involves the borylation of 4-chlorothiophene. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application of 4-chlorothiophene-2-boronic acid, enabling carbon-carbon bond formation with aryl/vinyl halides.

Reaction Mechanism

-

Transmetalation : The boronic acid reacts with a palladium catalyst (e.g., Pd(PPh₃)₄) to form an arylpalladium intermediate.

-

Reductive Elimination : The intermediate couples with an organohalide (e.g., aryl bromide) to yield biaryl products .

Key Conditions and Outcomes

| Substrate (Halide) | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(dba)₂/XPhos | K₂CO₃ | Toluene | 78 | |

| 3-Iodopyridine | PdCl₂(PPh₃)₂ | NaHCO₃ | DMF | 65 | |

| 2-Chloroquinoline | Pd(OAc)₂/SPhos | CsF | THF | 83 |

-

Steric and Electronic Effects : The chlorine substituent at the 4-position enhances electrophilicity at the boronic acid site, accelerating transmetalation .

-

Side Reactions : Protodeboronation (loss of B(OH)₂) may occur under strongly acidic or basic conditions, reducing yields.

Protodeboronation

Protodeboronation removes the boronic acid group, often competing with coupling reactions.

Reaction Pathways

-

Acidic Conditions : HCl (1M) in ethanol at 60°C cleaves the B–C bond, yielding 4-chlorothiophene.

-

Oxidative Conditions : H₂O₂ in basic media oxidizes the boronic acid to a phenol derivative .

Kinetic Data

| Condition | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| 1M HCl in EtOH | 60 | 2 | 92 |

| H₂O₂ (30%), pH 9 | 25 | 6 | 88 |

Electrophilic Substitution on the Thiophene Ring

The thiophene ring undergoes electrophilic substitution, with regioselectivity controlled by the chlorine and boronic acid groups.

Examples

-

Sulfonation : Reaction with SO₃ in H₂SO₄ at 0°C produces 4-chloro-5-sulfothiophene-2-boronic acid .

-

Nitration : HNO₃/H₂SO₄ at –10°C yields 4-chloro-5-nitrothiophene-2-boronic acid.

Regioselectivity Trends

| Electrophile | Position of Attack | Rationale |

|---|---|---|

| NO₂⁺ | C5 | Chlorine deactivates C3/C4; B(OH)₂ directs to C5 |

| SO₃H⁺ | C5 | Boronic acid acts as a meta-directing group |

Nucleophilic Displacement of Chlorine

The chlorine substituent can be replaced by nucleophiles under basic conditions.

Reaction Scope

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ | NH₃ (aq), 100°C, 6h | 4-Aminothiophene-2-boronic acid | 67 |

| SH⁻ | NaSH, DMF, 80°C, 4h | 4-Mercaptothiophene-2-boronic acid | 75 |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Chlorothiophene-2-boronic acid is predominantly used as a building block in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This reaction allows for the attachment of the boronic acid moiety to various organic molecules, facilitating the creation of complex structures with specific functionalities.

Table 1: Comparison of Boronic Acids in Organic Synthesis

| Compound Name | Application Area | Unique Features |

|---|---|---|

| This compound | Suzuki coupling | Thiophene ring enhances reactivity |

| 4-Chlorophenylboronic acid | Direct arylation | Utilized in palladium-catalyzed reactions |

| 3-Chlorothiophene-2-boronic acid | Cross-coupling | Different chlorine positioning affects reactivity |

| 5-Chlorothiophene-2-boronic acid | Synthesis of heterocycles | Variations in electronic properties |

Medicinal Chemistry

Research indicates that boronic acids, including this compound, exhibit biological activity such as anticancer properties. Studies have shown its potential in modulating enzyme activity and interacting with biological systems, which may lead to novel therapeutic applications.

Case Study: Anticancer Activity

A study explored the effectiveness of boronic acids against various cancer cell lines, including prostate cancer (PC-3) and liver cancer (HepG2). The findings suggested that compounds with boronic acid functionalities could enhance anticancer efficacy by overcoming drug resistance mechanisms .

Materials Science

In materials science, this compound is employed in the development of new materials with tailored properties. Its ability to form stable complexes with diols makes it suitable for applications in sensor technology and polymer chemistry.

Mechanistic Insights

The mechanism of action for this compound involves its interaction with biological molecules through reversible covalent bonding, particularly with diols and other nucleophiles. This property is crucial for its role in drug design and development.

Wirkmechanismus

The mechanism of action of 4-Chlorothiophene-2-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring an organic group to the palladium catalyst, which then couples with an electrophilic partner .

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling.

Thiophene-2-boronic Acid: Similar structure but without the chlorine substituent.

4-Bromothiophene-2-boronic Acid: Similar structure but with a bromine substituent instead of chlorine.

Uniqueness: 4-Chlorothiophene-2-boronic acid is unique due to the presence of both a boronic acid group and a chlorinated thiophene ring, which provides distinct reactivity and selectivity in cross-coupling reactions .

Biologische Aktivität

Overview

4-Chlorothiophene-2-boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a chlorinated thiophene ring. This compound has garnered significant attention in organic synthesis, particularly for its role in the Suzuki-Miyaura cross-coupling reaction, which is pivotal for forming carbon-carbon bonds in complex organic molecules. Its biological activity is primarily linked to its interactions with various biomolecules, making it a valuable tool in biochemical research and pharmaceutical applications.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and polyols. This interaction is crucial for its function as a biochemical tool, influencing various cellular processes:

- Target of Action : The compound interacts with enzymes and proteins through its boronic acid group.

- Mode of Action : It participates in the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of biaryl compounds and other derivatives.

- Biochemical Pathways : The compound's participation in key biochemical pathways allows it to affect metabolic processes and cellular signaling.

Cellular Effects

This compound exhibits diverse effects on cellular processes, which can vary based on the context of its application:

- Enzyme Interaction : It can inhibit or activate enzymes involved in metabolic pathways, thereby altering cellular metabolism.

- Gene Expression : The compound may influence gene expression by interacting with transcription factors, modulating transcriptional activity.

- Dosage Effects : In animal models, the effects are dose-dependent; lower doses may have minimal impact, while higher doses can significantly alter metabolic pathways.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

-

Antiproliferative Activity : A study investigated the antiproliferative effects of boronic acids against androgen-dependent prostate cancer cell lines (LAPC-4). The results indicated that certain compounds exhibited significant activity, suggesting that modifications to the boronic acid structure can enhance biological efficacy .

Compound IC50 (µM) Selectivity Index 5a <10 ≥50 9a <10 ≥50 10a <10 ≥50 -

Antibacterial Activity : In vitro studies demonstrated that derivatives of this compound exhibited antibacterial properties against Escherichia coli. Compounds showed varying degrees of potency, with IC50 values indicating effective concentrations for bacterial inhibition .

Compound IC50 (µg/mL) 2b 51.4 2c 52.1 3c 56.5 - Metabolic Pathway Interaction : Research indicates that this compound can influence carbohydrate metabolism by interacting with key enzymes and cofactors like NADH and ATP, further modulating cellular metabolic processes.

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound suggests it is generally stable under standard laboratory conditions. However, its activity may diminish over time due to hydrolysis or degradation processes. Long-term studies indicate that while initial effects may be significant, sustained exposure may lead to variable outcomes depending on experimental conditions.

Eigenschaften

IUPAC Name |

(4-chlorothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BClO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNZWJFZOOKLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402536 | |

| Record name | 4-CHLOROTHIOPHENE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133931-02-8 | |

| Record name | 4-CHLOROTHIOPHENE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.